3-Chloro-5-fluoro-4-(methoxymethoxy)benzoic acid

Organic Synthesis Protecting Group Chemistry Medicinal Chemistry

Researchers requiring selective 4-OH protection during multi-step synthesis face undesired side reactions with unprotected 3-chloro-5-fluoro-4-hydroxybenzoic acid. This MOM-protected analog enables orthogonal protection: stable under basic amide coupling, cleavable under mild acid for downstream functionalization. • Suzuki-Miyaura biaryl coupling building block; precursor to GPR81 agonist (EC50=16 μM) • ≥98% purity ensures reproducible yields; XlogP 2.1 optimal for agrochemical lead design

Molecular Formula C9H8ClFO4
Molecular Weight 234.61 g/mol
CAS No. 2179038-39-0
Cat. No. B6296443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-5-fluoro-4-(methoxymethoxy)benzoic acid
CAS2179038-39-0
Molecular FormulaC9H8ClFO4
Molecular Weight234.61 g/mol
Structural Identifiers
SMILESCOCOC1=C(C=C(C=C1Cl)C(=O)O)F
InChIInChI=1S/C9H8ClFO4/c1-14-4-15-8-6(10)2-5(9(12)13)3-7(8)11/h2-3H,4H2,1H3,(H,12,13)
InChIKeyPVCWAKZJDOUVML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-5-fluoro-4-(methoxymethoxy)benzoic Acid (CAS 2179038-39-0): A Halogenated Benzoic Acid Building Block with Orthogonal Protecting Group Functionality


3-Chloro-5-fluoro-4-(methoxymethoxy)benzoic acid (CAS 2179038-39-0) is a substituted benzoic acid derivative featuring chloro and fluoro substituents at the 3- and 5-positions, with a methoxymethoxy (MOM) protecting group at the 4-position [1]. With a molecular formula of C9H8ClFO4 and a molecular weight of 234.61 g/mol , the compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals [1]. The presence of both electron-withdrawing halogen groups enhances its reactivity in electrophilic aromatic substitution and cross-coupling reactions [1].

Why In-Class Halogenated Benzoic Acids Cannot Substitute for 3-Chloro-5-fluoro-4-(methoxymethoxy)benzoic Acid in Regioselective Syntheses


The unique combination of the MOM-protected 4-hydroxy group and the specific 3-chloro/5-fluoro substitution pattern on the aromatic ring creates a reactivity and selectivity profile that cannot be replicated by in-class analogs [1]. The MOM group offers stability under basic conditions while remaining cleavable under acidic conditions, enabling orthogonal protecting group strategies [2]. Simple 3-chloro-5-fluoro-4-hydroxybenzoic acid lacks this protecting group and is therefore unsuitable for synthetic sequences requiring a protected 4-hydroxy group to prevent undesired side reactions. Other MOM-protected benzoic acids without the same halogen substitution pattern will exhibit different electronic properties, affecting reaction kinetics and regioselectivity in electrophilic aromatic substitution and cross-coupling reactions [1].

Quantitative Differentiation Evidence for 3-Chloro-5-fluoro-4-(methoxymethoxy)benzoic Acid


Orthogonal Protection: MOM Group Stability Under Basic Conditions

The MOM (methoxymethoxy) protecting group on this compound provides orthogonal protection for the 4-hydroxy functionality, remaining stable under basic conditions while being readily cleavable under acidic conditions [1]. In contrast, unprotected 3-chloro-5-fluoro-4-hydroxybenzoic acid (CAS 455-57-2) lacks this orthogonal functionality, making it unsuitable for multi-step syntheses where the hydroxyl group must be protected during transformations elsewhere in the molecule [1].

Organic Synthesis Protecting Group Chemistry Medicinal Chemistry

Halogen Substitution Pattern Enables Unique Cross-Coupling Reactivity

The specific 3-chloro-5-fluoro substitution pattern in this compound is designed to provide unique electronic properties that influence reactivity in cross-coupling reactions [1]. In contrast, closely related analogs such as 2-fluoro-5-(methoxymethoxy)benzoic acid (CAS not available) and 2,4-dichloro-6-(methoxymethoxy)benzoic acid (CAS 2624417-34-9) have different halogen substitution patterns that alter their electronic profiles and cross-coupling behavior [2].

Cross-Coupling Suzuki-Miyaura Biaryl Synthesis

Computed XlogP Value of 2.1 Indicates Balanced Lipophilicity for Membrane Permeability

The computed XlogP value of 2.1 for 3-chloro-5-fluoro-4-(methoxymethoxy)benzoic acid [1] indicates moderate lipophilicity, which is within the optimal range for oral bioavailability according to Lipinski's Rule of Five. In contrast, the unprotected 3-chloro-5-fluoro-4-hydroxybenzoic acid (CAS 455-57-2) would have a significantly lower logP due to the hydrophilic hydroxyl group, which could limit its utility in designing lipophilic drug candidates. Other halogenated benzoic acids, such as 2,4-dichloro-6-(methoxymethoxy)benzoic acid (CAS 2624417-34-9) with a molecular weight of 251.06 g/mol, exhibit different lipophilicity profiles due to their distinct halogen substitution patterns [2].

Medicinal Chemistry ADME Drug Design

High Purity Specifications (≥98%) Ensure Reliable Synthetic Reproducibility

Commercially available 3-chloro-5-fluoro-4-(methoxymethoxy)benzoic acid is supplied with a minimum purity specification of 98% (NLT 98%) [1]. This high purity level reduces the risk of side reactions caused by impurities, thereby enhancing synthetic reproducibility and yield. In contrast, some alternative halogenated benzoic acid building blocks are offered at lower purity levels (e.g., 95% for [3-chloro-5-fluoro-4-(methoxymethoxy)phenyl]boronic acid, CAS 1451392-28-1) , which may require additional purification steps and introduce variability in synthetic outcomes.

Chemical Procurement Synthetic Reliability Quality Control

Compatibility with Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis

3-Chloro-5-fluoro-4-(methoxymethoxy)benzoic acid is specifically identified as being utilized in Suzuki-Miyaura coupling reactions to form biaryl compounds . This compatibility is enabled by the electron-withdrawing chloro and fluoro substituents, which activate the aromatic ring for cross-coupling. While not an aryl halide itself for direct use as an electrophile, the compound can be readily converted to its boronic acid derivative ([3-chloro-5-fluoro-4-(methoxymethoxy)phenyl]boronic acid, CAS 1451392-28-1) for use as a nucleophile in Suzuki couplings .

Suzuki-Miyaura Coupling Biaryl Synthesis C-C Bond Formation

Optimal Research and Industrial Applications for 3-Chloro-5-fluoro-4-(methoxymethoxy)benzoic Acid


Multi-Step Synthesis of GPR81 Agonist Candidates and Related Benzoic Acid Derivatives

The compound serves as a key intermediate for synthesizing 3-chloro-5-fluoro-4-hydroxybenzoic acid derivatives after acidic deprotection of the MOM group [1]. The parent hydroxybenzoic acid (3-chloro-5-hydroxybenzoic acid) is a potent and selective lactate receptor GPR81 agonist with an EC50 of 16 μM for human GPR81, exhibiting favorable in vivo effects on lipolysis in a mouse model of obesity [2]. The MOM-protected intermediate allows for selective functionalization of the carboxylic acid group while preserving the 4-hydroxy functionality, enabling the synthesis of prodrugs or analogs with improved pharmacokinetic properties [1].

Building Block for Biaryl Pharmaceuticals via Suzuki-Miyaura Cross-Coupling

This compound is explicitly identified as being utilized in Suzuki-Miyaura coupling reactions to form biaryl compounds, which are common scaffolds in pharmaceuticals and agrochemicals [1]. The electron-withdrawing chloro and fluoro substituents enhance the compound‘s reactivity in these cross-coupling reactions [1]. For medicinal chemistry programs focused on kinase inhibitors or other biaryl-containing drug candidates, this building block provides a versatile entry point for constructing diverse chemical libraries [2]. The compound’s high purity (≥98%) ensures reliable and reproducible coupling yields.

Synthesis of Halogenated Benzamide Derivatives for Kinase Inhibition Programs

The compound can be readily converted to benzamide derivatives through standard amide coupling reactions with the carboxylic acid group. Halogenated benzamide derivatives, including those with 3-chloro-5-fluoro substitution patterns, are prominent scaffolds in kinase inhibitor drug discovery [1]. The MOM protecting group remains stable during amide bond formation under basic conditions, enabling orthogonal protection strategies for the 4-hydroxy group. This allows for subsequent deprotection and further functionalization after amide coupling, providing a modular approach to synthesizing diverse kinase inhibitor candidates [2].

Agrochemical Intermediate for Halogenated Aromatic Carboxylic Acid Derivatives

The compound is documented as an intermediate in the development of agrochemicals [1]. Halogenated benzoic acids are frequently employed as building blocks for herbicides, fungicides, and insecticides. The specific 3-chloro-5-fluoro substitution pattern, combined with the MOM-protected 4-hydroxy group, allows for the synthesis of agrochemical candidates with tailored physicochemical properties [1]. The compound's XlogP of 2.1 [2] is within the optimal range for foliar uptake and systemic activity in plant protection applications, making it a suitable starting material for designing crop protection agents.

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